molecular formula C10H16ClN B6277766 [(3-ethylphenyl)methyl](methyl)amine hydrochloride CAS No. 2763760-21-8

[(3-ethylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6277766
CAS RN: 2763760-21-8
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethylphenyl)methyl)(methyl)amine hydrochloride, also known as 3-EPM, is a synthetic compound of the phenethylamine family. It is an analogue of amphetamine, a commonly used stimulant, and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [(3-ethylphenyl)methyl](methyl)amine hydrochloride is not fully understood. It is believed to act as a reuptake inhibitor of dopamine, serotonin, and noradrenaline, and as an agonist of the trace amine-associated receptor 1 (TAAR1). It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(3-ethylphenyl)methyl](methyl)amine hydrochloride are not well understood. However, it is believed to act as a stimulant and to produce effects similar to those of amphetamine. It is thought to increase dopamine, serotonin, and noradrenaline levels in the brain, which can lead to increased alertness, concentration, and motivation. Additionally, [(3-ethylphenyl)methyl](methyl)amine hydrochloride has been shown to produce psychostimulant-like effects in animals, including increased locomotor activity and decreased anxiety.

Advantages and Limitations for Lab Experiments

[(3-ethylphenyl)methyl](methyl)amine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has low potential for abuse. However, it has a short half-life and is rapidly metabolized in the body, making it difficult to study the long-term effects of its use.

Future Directions

There are several potential future directions for the study of [(3-ethylphenyl)methyl](methyl)amine hydrochloride. These include further study of its mechanism of action, its effects on the brain, and its potential therapeutic applications. Additionally, it may be useful to study the long-term effects of [(3-ethylphenyl)methyl](methyl)amine hydrochloride use, as well as its potential for abuse and addiction. Finally, further research into the synthesis of [(3-ethylphenyl)methyl](methyl)amine hydrochloride may lead to the development of new and improved synthetic compounds.

Synthesis Methods

The synthesis of [(3-ethylphenyl)methyl](methyl)amine hydrochloride involves the reaction of 3-ethylphenylmagnesium bromide with methylformamide hydrochloride. This reaction produces a Grignard reagent, which is then reacted with methylformamide hydrochloride to form 3-ethylphenylmethylformamide hydrochloride. This compound is then treated with aqueous hydrochloric acid to produce 3-ethylphenylmethylformamide hydrochloride. Finally, this compound is treated with sodium hydroxide to produce 3-ethylphenylmethyl)(methyl)amine hydrochloride.

Scientific Research Applications

[(3-ethylphenyl)methyl](methyl)amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a model for the development of new stimulants and psychostimulants, as well as for the study of the effects of amphetamine-like drugs on the central nervous system. Additionally, [(3-ethylphenyl)methyl](methyl)amine hydrochloride has been used to study the effects of dopamine, serotonin, and noradrenaline on the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(3-ethylphenyl)methyl](methyl)amine hydrochloride involves the reaction of 3-ethylbenzyl chloride with methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "3-ethylbenzyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Add 3-ethylbenzyl chloride to a flask", "Add excess methylamine to the flask and stir for several hours", "Add hydrochloric acid to the flask to form the hydrochloride salt", "Filter the product and wash with cold ethanol", "Dry the product under vacuum to obtain [(3-ethylphenyl)methyl](methyl)amine hydrochloride" ] }

CAS RN

2763760-21-8

Product Name

[(3-ethylphenyl)methyl](methyl)amine hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.